Fmoc-4-trifluoromethyl-L-homophenylalanine

Description

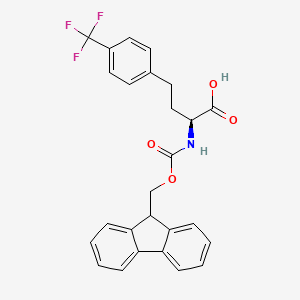

Fmoc-4-trifluoromethyl-L-homophenylalanine (CAS: 1260591-49-8) is a fluorinated, Fmoc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its molecular formula is C₂₆H₂₂F₃NO₄, with a molecular weight of 469.45 g/mol . The compound features a homophenylalanine backbone (an extended side chain with an additional methylene group compared to phenylalanine) and a trifluoromethyl (-CF₃) substituent at the para position of the aromatic ring. This structure enhances hydrophobicity, metabolic stability, and electronic properties, making it valuable for modulating peptide interactions and drug design . It is typically stored at 2–8°C to ensure stability .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3NO4/c27-26(28,29)17-12-9-16(10-13-17)11-14-23(24(31)32)30-25(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,30,33)(H,31,32)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAZRJANUJZPLG-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amino Group

The amino group of 4-trifluoromethyl-L-homophenylalanine is protected using Fmoc chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction typically proceeds in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C for 2–4 hours, achieving yields exceeding 85%. The Fmoc group is favored for its stability under basic conditions and ease of removal via piperidine treatment during peptide elongation.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced at the para position of the phenylalanine side chain through electrophilic aromatic substitution or via palladium-catalyzed cross-coupling reactions. For example, Ullmann-type coupling using copper(I) iodide and a ligand such as 1,10-phenanthroline facilitates the incorporation of the trifluoromethyl moiety under mild conditions (60–80°C, 12–24 hours).

Coupling and Deprotection

Post-protection, the amino acid is activated using carbodiimide-based reagents (e.g., DCC or DIC) with hydroxybenzotriazole (HOBt) to form peptide bonds. Deprotection of the Fmoc group is achieved using 20% piperidine in DMF, ensuring minimal side reactions.

Table 1: Standard Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Amino Protection | Fmoc-Cl, Na₂CO₃/TEA | DMF/DCM | 0–25°C | 2–4 h | 85–92% |

| Trifluoromethylation | CuI, 1,10-phenanthroline, CF₃I | DMF | 60–80°C | 12–24h | 70–78% |

| Peptide Coupling | DIC, HOBt | DMF | RT | 1–2 h | 90–95% |

| Fmoc Deprotection | 20% piperidine in DMF | DMF | RT | 20 min | >99% |

Industrial Production Methods

Industrial synthesis prioritizes scalability and reproducibility through automated solid-phase peptide synthesis (SPPS) systems. Key features include:

-

Bulk Reactor Systems : Multi-kilogram batches are processed in jacketed reactors with precise temperature and pH control to maintain reaction efficiency.

-

Continuous Flow Chemistry : Microreactors enhance mixing and heat transfer, reducing reaction times by 30–50% compared to batch processes.

-

In-line Purification : Integrated HPLC systems purify intermediates in real-time, achieving >98% purity before downstream processing.

Table 2: Industrial Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1–10 g | 1–50 kg |

| Reaction Time | 12–24 h | 6–12 h |

| Purity Post-Purification | 95–98% | 98–99.5% |

| Automation Level | Semi-automated | Fully automated |

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DMF and DCM are optimal for Fmoc protection due to their ability to dissolve both hydrophobic and hydrophilic reactants. Ethyl acetate is avoided due to poor solubility of trifluoromethyl intermediates.

Temperature Control

Lower temperatures (0–5°C) during Fmoc protection minimize racemization, while trifluoromethylation requires elevated temperatures (60–80°C) to activate the copper catalyst.

Catalytic Systems

Copper(I)-ligand complexes outperform traditional palladium catalysts in trifluoromethylation, offering higher regioselectivity and reduced metal residue in the final product.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients is standard for isolating this compound. Preparative HPLC achieves purities >99% for pharmaceutical-grade material.

Analytical Methods

-

NMR Spectroscopy : Confirms the integrity of the Fmoc and trifluoromethyl groups (¹⁹F NMR: δ -62 ppm for CF₃).

-

Mass Spectrometry : ESI-MS validates the molecular ion peak at m/z 469.5 [M+H]⁺.

Table 3: Purity Assessment Across Purification Stages

| Stage | Purity (HPLC) | Key Impurities |

|---|---|---|

| Crude Product | 70–75% | Unreacted Fmoc-Cl, Dipeptides |

| After Crystallization | 85–90% | Solvent residues |

| Post-HPLC | >99% | None detected |

Challenges and Solutions in Synthesis

Enantiomeric Purity

Chiral stationary phases (CSPs) in HPLC resolve D/L enantiomers, ensuring >99% enantiomeric excess (ee) for biomedical applications.

Recent Advances in Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-trifluoromethyl-L-homophenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Substitution Reactions: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products Formed

Fmoc Deprotection: The major product is the free amino acid, 4-trifluoromethyl-L-homophenylalanine.

Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the amino acid can be formed.

Scientific Research Applications

Scientific Research Applications of Fmoc-4-trifluoromethyl-L-homophenylalanine

This compound is a complex organic compound with unique structural properties that has attracted interest across various scientific fields. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis, and a trifluoromethyl-phenyl group, known for its electron-withdrawing properties.

Chemistry

In chemistry, this compound serves as an intermediate in synthesizing complex organic molecules. Its Fmoc group is particularly useful in peptide synthesis, allowing selective protection and deprotection of amine groups.

Biology

In biological research, this compound can be employed to study protein interactions and enzyme mechanisms. The trifluoromethyl-phenyl group can act as a probe for investigating hydrophobic interactions within biological systems.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound can be utilized in producing advanced materials, including polymers and coatings. Its unique structural properties make it suitable for applications requiring high thermal and chemical stability.

Uniqueness

Mechanism of Action

The mechanism of action of Fmoc-4-trifluoromethyl-L-homophenylalanine is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of the trifluoromethyl-L-homophenylalanine residue into peptides and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and physicochemical distinctions between Fmoc-4-trifluoromethyl-L-homophenylalanine and related Fmoc-protected phenylalanine/homophenylalanine derivatives:

Key Research Findings

- Trifluoromethyl vs. Halogen Substituents : The -CF₃ group in this compound provides greater lipophilicity (logP ~3.5) compared to -Cl (logP ~2.8) or -F (logP ~2.3), enhancing membrane permeability in drug candidates .

- Homophenylalanine vs. Phenylalanine : The extended side chain in homophenylalanine derivatives increases steric bulk, which can reduce enzymatic degradation but may require optimized coupling conditions during solid-phase peptide synthesis (SPPS) .

- Biphenyl Derivatives : Compounds like Fmoc-L-4,4'-biphenylalanine exhibit stronger hydrophobic interactions in peptide-protein binding, but their larger size may limit solubility in aqueous media .

- Safety Profiles : Halogenated derivatives (e.g., Cl, F) often require stricter handling due to respiratory and skin irritation risks (H315/H319/H335 warnings), whereas -CF₃ compounds are generally less reactive but still necessitate cold storage .

Biological Activity

Fmoc-4-trifluoromethyl-L-homophenylalanine (Fmoc-TF-L-HomPhe) is a synthetic amino acid derivative characterized by the incorporation of a trifluoromethyl group, which enhances its lipophilicity and potential biological activity. This compound is increasingly recognized for its applications in medicinal chemistry, particularly in peptide synthesis and drug development.

- Molecular Formula : C26H22F3NO4

- Molecular Weight : 469.45 g/mol

- CAS Number : 1260591-49-8

- Solubility : The compound exhibits variable solubility depending on the solvent used, with recommendations for storage at -80°C for optimal stability .

Biological Activity

The biological activity of Fmoc-TF-L-HomPhe is under investigation, with preliminary studies indicating that the trifluoromethyl group may enhance interactions with biological targets, leading to increased efficacy in therapeutic applications.

- Enhanced Lipophilicity : The trifluoromethyl moiety increases the lipophilicity of the compound, potentially improving membrane permeability and bioavailability.

- Structural Similarities : Fmoc-TF-L-HomPhe shares structural features with other fluorinated amino acids, which have shown promising biological activities, including anti-cancer properties and modulation of protein interactions .

Applications in Research

Fmoc-TF-L-HomPhe serves as a crucial building block in:

- Peptide Synthesis : Utilized in solid-phase peptide synthesis (SPPS) to create complex peptide structures with high purity and yield.

- Drug Development : The unique trifluoromethyl group enhances pharmacological properties, making it valuable for developing novel therapeutics .

- Bioconjugation : Facilitates the attachment of peptides to biomolecules, enhancing targeted drug delivery systems .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Feature |

|---|---|---|

| Fmoc-4-trifluoromethyl-L-phenylalanine | C25H22F3NO2 | Lacks homophenylalanine backbone |

| Fmoc-2-methoxy-4-trifluoromethyl-L-homophenylalanine | C26H23F3NO4 | Contains a methoxy group |

| N-Fmoc-beta-homophenylalanine | C26H24F3NO2 | Beta position modification |

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of fluorinated compounds similar to Fmoc-TF-L-HomPhe. For instance, analogues have demonstrated significant anti-cancer activities, with some showing IC50 values below 1 nM against pancreatic cancer cells. These findings suggest that modifications at specific positions on the phenylalanine structure can lead to enhanced biological activity .

In Vivo Studies

In vivo formulations of Fmoc-TF-L-HomPhe are being developed to assess its pharmacokinetic properties and therapeutic potential. Initial formulations have indicated stability in mouse plasma and reduced toxicity compared to other fluorinated compounds .

Q & A

Q. What are the optimal synthetic conditions for preparing Fmoc-4-trifluoromethyl-L-homophenylalanine, and how can purity be validated?

Methodological Answer: The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

- Coupling: Activate the carboxyl group with reagents like HBTU or HATU in DMF, with DIEA as a base, to ensure efficient coupling to the resin-bound peptide chain .

- Deprotection: Use 20% piperidine in DMF to remove the Fmoc group while preserving the trifluoromethyl substituent.

- Purification: Employ reverse-phase HPLC with a C18 column and a gradient of water/acetonitrile (0.1% TFA) to isolate the product. Validate purity via LC-MS (ESI+) to confirm molecular weight (e.g., [M+H]+ expected for C24H21F3N2O4) .

Q. How does the trifluoromethyl group influence solubility, and what solvent systems are recommended for handling this derivative?

Methodological Answer: The trifluoromethyl group enhances hydrophobicity, requiring optimized solvent systems:

- Primary Solvent: Use DMF or DMSO for initial dissolution.

- Co-solvents: For aqueous applications, gradually introduce water or PBS (pH 7.4) with 10–20% acetonitrile to prevent aggregation .

- Critical Micelle Concentration (CMC): Characterize solubility limits using dynamic light scattering (DLS) to identify aggregation thresholds .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Analyze 1H and 19F NMR spectra to verify the absence of undesired side reactions (e.g., dehalogenation or oxidation). The trifluoromethyl group appears as a singlet near δ -60 ppm in 19F NMR .

- Mass Spectrometry: Confirm molecular ion peaks and fragmentation patterns via high-resolution MS (HRMS) .

Advanced Research Questions

Q. How can this derivative be incorporated into peptide sequences to study calcium signaling pathways, and what experimental controls are essential?

Methodological Answer:

- Peptide Design: Integrate the residue into motifs mimicking calcium-binding domains (e.g., EF-hand motifs). Use SPPS with orthogonally protected side chains (e.g., tert-butyl for carboxyl groups) to avoid interference .

- Controls: Include peptides with non-fluorinated homologs (e.g., homophenylalanine) and use calcium-specific dyes (e.g., Fluo-4) to validate pathway engagement .

Q. What strategies mitigate contradictions in reported stability data for trifluoromethyl-substituted amino acids under basic conditions?

Methodological Answer:

Q. How does the trifluoromethyl group affect peptide secondary structure in hydrophobic environments, and how can this be quantified?

Methodological Answer:

- Circular Dichroism (CD): Analyze peptides in membrane-mimetic solvents (e.g., SDS micelles or TFE/water mixtures). Compare α-helix or β-sheet content to non-fluorinated analogs .

- Molecular Dynamics (MD): Simulate peptide-lipid bilayer interactions to assess trifluoromethyl-induced rigidity or partitioning .

Q. What fluorinated analogs are suitable for fluorescence quenching studies in peptide-protein interactions?

Methodological Answer:

- Quenching Assays: Use tryptophan or tyrosine residues as intrinsic fluorophores. Titrate with binding partners and measure Stern-Volmer constants to quantify quenching efficiency .

- Competitive Binding: Compare with non-fluorinated peptides via surface plasmon resonance (SPR) to isolate trifluoromethyl effects on binding kinetics .

Q. How can homologation strategies expand the utility of this derivative in peptidomimetic drug design?

Methodological Answer:

- Backbone Extension: Incorporate β³-homoamino acid analogs via reductive amination of ketone intermediates to enhance protease resistance .

- Side-Chain Functionalization: Introduce click chemistry handles (e.g., azides) for post-synthetic modification, leveraging the trifluoromethyl group’s steric bulk to direct regioselectivity .

Data Interpretation & Advanced Applications

Q. What bioassays are recommended to evaluate the bioactivity of peptides containing this derivative?

Methodological Answer:

- Cellular Uptake: Use confocal microscopy with FITC-labeled peptides in HEK293 or HeLa cells. Compare uptake efficiency to non-fluorinated controls .

- Enzyme Inhibition: Screen against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., AMC derivatives) to assess competitive inhibition .

Q. How can researchers resolve discrepancies in solvent compatibility between this compound and common coupling reagents?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.